molecular formula C4H5LiO2 B14424711 Lithium 5,6-dihydro-1,4-dioxin-2-ide CAS No. 83726-22-1

Lithium 5,6-dihydro-1,4-dioxin-2-ide

Cat. No.: B14424711
CAS No.: 83726-22-1
M. Wt: 92.0 g/mol
InChI Key: KNCSMXKYNYVDSY-UHFFFAOYSA-N
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Description

Lithium 5,6-dihydro-1,4-dioxin-2-ide is an organolithium compound featuring a partially unsaturated six-membered ring containing two oxygen atoms (1,4-dioxin backbone). As a lithium enolate, it is a strong base and nucleophile, commonly employed in organic synthesis for deprotonation or as an intermediate in cyclization and coupling reactions. Its structure distinguishes it from sulfur-containing analogs (e.g., dithiins or dithiepins), where oxygen is replaced by sulfur, leading to differences in electronic properties, stability, and reactivity .

Properties

CAS No.

83726-22-1

Molecular Formula

C4H5LiO2

Molecular Weight

92.0 g/mol

InChI

InChI=1S/C4H5O2.Li/c1-2-6-4-3-5-1;/h1H,3-4H2;/q-1;+1

InChI Key

KNCSMXKYNYVDSY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CO[C-]=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5,6-dihydro-1,4-dioxin-2-ide typically involves the reaction of 5,6-dihydro-1,4-dioxin with a lithium reagent. One common method is the deprotonation of 5,6-dihydro-1,4-dioxin using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent quality and yield. The compound is typically produced in batch reactors, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium 5,6-dihydro-1,4-dioxin-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dioxin derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Lithium 5,6-dihydro-1,4-dioxin-2-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 5,6-dihydro-1,4-dioxin-2-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also interact with electrophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural and Electronic Comparison
Compound Heteroatoms Molecular Formula Key Features
Lithium 5,6-dihydro-1,4-dioxin-2-ide O, O C₄H₅LiO₂ Oxygen-rich ring; high electronegativity, polarizable lone pairs
5,6-Dihydro-1,4-dithiepins S, S Varies (e.g., C₄H₆S₂) Sulfur atoms enhance polarizability and stabilize radical intermediates
Bis(5,6-dihydro-1,4-dithiin-2,3-dithiolate) metallates S, S (with Ni/Co) Complexes (e.g., Ni(C₄H₄S₄)₂) Transition metal coordination; conductivity in molecular solids
Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate S, N C₇H₁₁NO₂S Thiazine ring with nitrogen; ester functional group for derivatization

Key Observations :

  • Oxygen vs. Sulfur Effects : The oxygen atoms in lithium dioxin-2-ide increase ring strain and electrophilicity compared to sulfur analogs, which exhibit greater polarizability and stability in redox reactions .
  • Conductivity : Transition metal complexes with sulfur ligands (e.g., Ni-dithiolates) demonstrate enhanced electron transport in solid-state materials, a property less explored in oxygen-based lithium salts .
Table 2: Reactivity Comparison
Compound Key Reactions Synthetic Utility
This compound Deprotonation, nucleophilic addition Formation of enolates for C–C bond formation
5,6-Dihydro-1,4-dithiepins Desulfurization (e.g., with Raney Ni) Conversion to olefins/acetylenes
Bis(dithiolate) metallates Redox reactions with BEDT-TTF cations Conducting materials for molecular electronics
Lithium dimethylcuprate Reductive elimination (e.g., to acetylenes) Cross-coupling in acetylene synthesis

Key Observations :

  • Coordination Chemistry : Transition metal dithiolates form stable complexes for materials science, whereas lithium dioxin-2-ide may act as a ligand in alkali metal frameworks, though this remains underexplored .

Stability and Handling

  • Lithium Salts: Lithium dioxin-2-ide is likely moisture- and air-sensitive, similar to other organolithium reagents. Its oxygen-based ring may confer higher reactivity toward electrophiles compared to sulfur analogs .
  • Sulfur-Containing Compounds : Dithiepins and dithiolates exhibit greater thermal stability due to sulfur’s lower electronegativity and ability to dissipate charge .

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